Home > Products > Screening Compounds P15068 > 6,8-Dibromo-2-(chloromethyl)-3,4-dihydroquinazolin-4-one
6,8-Dibromo-2-(chloromethyl)-3,4-dihydroquinazolin-4-one - 108635-30-9

6,8-Dibromo-2-(chloromethyl)-3,4-dihydroquinazolin-4-one

Catalog Number: EVT-1781499
CAS Number: 108635-30-9
Molecular Formula: C9H5Br2ClN2O
Molecular Weight: 352.41 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

6,8-Dibromo-2-chloromethyl-3H-quinazolin-4-one is a halogenated derivative of quinazolinone. Quinazolinones are a significant class of nitrogen-containing heterocyclic compounds that serve as vital building blocks in synthesizing various biologically active compounds. [] The presence of bromine and chlorine atoms in the structure often enhances biological activity and alters physicochemical properties. [, ]

6,8-Dibromo-2-phenyl-4H-3,1-benzoxazin-4-one

Compound Description: This compound serves as a crucial starting material in the synthesis of various 6,8-dibromo-4(3H)-quinazolinone derivatives, including the target compound. [] It is reacted with p-aminoacetophenone to yield an intermediate compound, 6,8-dibromo-2-phenyl-3-(4-acetylphenyl)-4(3H)-quinazolinone, which is further utilized to synthesize various heterocyclic compounds with potential anti-inflammatory and analgesic activities. [, ]

6,8-Dibromo-2-phenyl-3-(4-acetylphenyl)-4(3H)-quinazolinone

Compound Description: Synthesized from 6,8-dibromo-2-phenyl-4H-3,1-benzoxazin-4-one, this compound serves as a versatile intermediate in synthesizing diverse N and O heterocyclic compounds. [, ] These derived compounds have shown promising anti-inflammatory and analgesic properties in experimental animal models. [, ]

2-Phenylamino-6,8-dibromo-4H-3,1-benzoxazinone

Compound Description: This compound acts as a versatile precursor in synthesizing various 4(3H)quinazolinone derivatives. [] It readily reacts with nitrogen nucleophiles such as hydrazine hydrate, amines, and formamide to yield the corresponding quinazolinone derivatives. [] Additionally, its reaction with sulfur nucleophiles leads to the formation of the corresponding thioesters. []

2-Aryl-6,8-dibromo-4-chloroquinazolines

Compound Description: These compounds are synthesized from 2-aryl-6,8-dibromoquinazolin-4(3H)-ones by replacing the carbonyl oxygen with a chlorine atom. [, ] They serve as important intermediates for further derivatization, particularly in Sonogashira cross-coupling reactions to introduce alkynyl groups at the 4-position. [, ] The resulting 2-aryl-6,8-dibromo-4-(alkynyl)quinazolines, particularly the phenylethynyl derivatives, are investigated for their photophysical properties. [, ]

2-Aryl-6,8-dibromo-4-(alkynyl)quinazolines

Compound Description: Synthesized via Sonogashira cross-coupling reactions from 2-aryl-6,8-dibromo-4-chloroquinazolines, these compounds incorporate an alkynyl group at the 4-position. [, ] They exhibit intriguing photophysical properties, particularly in their absorption and emission spectra, making them of interest for materials science applications. [, ] Further derivatization via Suzuki-Miyaura cross-coupling allows for the introduction of aryl groups at the 6 and 8 positions. []

2,6,8-Triaryl-4-(phenylethynyl)quinazolines

Compound Description: These polysubstituted quinazolines are prepared by Suzuki-Miyaura cross-coupling of 2-aryl-6,8-dibromo-4-(phenylethynyl)quinazolines with arylboronic acids. [, ] The reaction proceeds without selectivity, leading to the introduction of aryl groups at both the 6 and 8 positions. [] The resulting 2,6,8-triaryl-4-(phenylethynyl)quinazolines are investigated for their absorption and emission properties, demonstrating their potential for use in materials science, especially in optoelectronic applications. [, ]

Overview

6,8-Dibromo-2-(chloromethyl)-3,4-dihydroquinazolin-4-one is a synthetic compound belonging to the quinazolinone family, characterized by its unique brominated and chloromethyl substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antitumor agent. Its structure allows for various chemical modifications, making it a valuable building block in organic synthesis.

Source

The compound can be synthesized through various methods involving bromination and chloromethylation of quinazolinone derivatives. It is primarily studied in academic and pharmaceutical research settings due to its promising biological properties and applications in drug development .

Classification

6,8-Dibromo-2-(chloromethyl)-3,4-dihydroquinazolin-4-one is classified as a heterocyclic compound within the broader category of quinazolinones. Quinazolinones are known for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties .

Synthesis Analysis

Methods

The synthesis of 6,8-Dibromo-2-(chloromethyl)-3,4-dihydroquinazolin-4-one typically involves the following steps:

  1. Bromination: The starting material, 2-chloromethyl-3H-quinazolin-4-one, undergoes bromination using bromine or N-bromosuccinimide (NBS) as the brominating agents.
  2. Chloromethylation: The chloromethyl group is introduced through reaction with chloromethyl methyl ether or similar reagents under acidic or basic conditions.

Technical Details

The reaction conditions for these processes often require careful control of temperature and reaction time to optimize yield and purity. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass spectrometry are employed to confirm the structure of the synthesized compound .

Molecular Structure Analysis

Structure

The molecular formula of 6,8-Dibromo-2-(chloromethyl)-3,4-dihydroquinazolin-4-one is C₉H₈Br₂ClN₃O. The structure features a quinazolinone core with two bromine atoms at positions 6 and 8, and a chloromethyl group at position 2.

Data

Key structural data includes:

  • Molecular Weight: Approximately 317.44 g/mol
  • Melting Point: Typically in the range of 200–210 °C .
Chemical Reactions Analysis

Types of Reactions

6,8-Dibromo-2-(chloromethyl)-3,4-dihydroquinazolin-4-one can participate in various chemical reactions:

  • Substitution Reactions: The bromine atoms can be replaced by nucleophiles such as amines or azides.
  • Oxidation and Reduction: The compound can undergo oxidation to form more reactive intermediates or reduction to modify its functional groups.

Technical Details

Common reagents for substitution include sodium azide for azide formation and potassium cyanide for nitrile synthesis. Reactions are typically conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) .

Mechanism of Action

Process

The mechanism of action of 6,8-Dibromo-2-(chloromethyl)-3,4-dihydroquinazolin-4-one involves its interaction with cellular proteins and enzymes. Notably, it has been shown to activate caspase-3, an enzyme critical in the apoptotic pathway.

Data

This activation leads to a cascade of events resulting in programmed cell death (apoptosis) in cancer cells. The compound's ability to induce apoptosis highlights its potential as an antitumor agent .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in polar organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: Reacts with nucleophiles at the bromine sites, allowing for further functionalization.

Relevant analyses include infrared spectroscopy for functional group identification and NMR spectroscopy for structural confirmation .

Applications

6,8-Dibromo-2-(chloromethyl)-3,4-dihydroquinazolin-4-one has several scientific applications:

  • Antitumor Research: Investigated for its potential to inhibit cancer cell proliferation through apoptosis induction.
  • Synthetic Chemistry: Used as a building block for synthesizing more complex quinazoline derivatives with enhanced biological activities.
  • Pharmaceutical Development: Explored for developing new therapeutic agents targeting various diseases due to its diverse biological properties .
Synthetic Methodologies and Optimization

Bromination Strategies for Quinazolinone Core Functionalization

Regioselective bromination of the quinazolinone benzene ring represents a critical initial step in synthesizing 6,8-dibromo-substituted intermediates essential for the target compound. The electron-donating character of the C2-amino group in precursor 2-aminobenzamide derivatives creates ortho/para-directing effects that enable predictable halogenation patterns. Research demonstrates that N-bromosuccinimide (NBS) serves as the optimal electrophilic bromination agent for achieving high-purity dibrominated intermediates under mild conditions [3].

A particularly efficient protocol involves dissolving 2-aminobenzamide in a chloroform-carbon tetrachloride mixture (1:1 v/v) at ambient temperature (25°C) and treating it with 2.2 equivalents of NBS for 3 hours. This approach yields 2-amino-3,5-dibromobenzamide with >85% isolated yield and excellent regioselectivity, where bromination occurs preferentially at positions 5 and 3 (equivalent to 6 and 8 in the final quinazolinone numbering) due to the combined directing effects of the amine and amide functionalities [3]. The reaction proceeds via electrophilic aromatic substitution where the ortho- and para- positions relative to the amine group are activated for halogen attack, forming the crucial 3,5-dibromo intermediate essential for subsequent cyclization.

Table 1: Comparative Bromination Methods for Quinazolinone Precursors

Brominating AgentSolvent SystemTemperature (°C)Reaction Time (h)RegioselectivityYield (%)
NBS (2.2 eq)CHCl₃/CCl₄ (1:1)2533,5-Dibromination>85
Br₂/Pyr (1.1 eq)Dichloromethane01Monobromination65
Br₂/FeCl₃ (2.0 eq)Acetic acid8083,5-Dibromination72

Control experiments reveal that solvent polarity significantly impacts regioselectivity. Non-polar solvents like carbon tetrachloride favor dibromination at C3 and C5, while polar aprotic solvents (e.g., DMF) promote undesired side reactions including ring bromination at other positions [3]. The crystalline nature of the 2-amino-3,5-dibromobenzamide product facilitates purification through recrystallization from ethanol-water mixtures, eliminating the need for chromatographic separation and supporting process scalability.

Chloromethylation Techniques in Heterocyclic Systems

The introduction of the chloromethyl (-CH₂Cl) group at position C2 of the quinazolinone scaffold presents distinct synthetic challenges due to the electrophilic sensitivity of the heterocyclic core. Two principal methodologies have been optimized for this transformation:

  • Direct Chloromethylation via Mannich-Type Reactions: Treatment of 6,8-dibromo-3,4-dihydroquinazolin-4-one with aqueous formaldehyde (37%) and concentrated hydrochloric acid under reflux conditions (80°C, 4-6 hours) generates the chloromethyl derivative via an electrophilic substitution pathway. The reaction proceeds through an iminium ion intermediate formed between formaldehyde and the nucleophilic C2 position of the quinazolinone, which is subsequently trapped by chloride ions [5]. This one-pot approach achieves moderate yields (50-65%) but requires careful pH control to prevent dihydroquinazolinone decomposition [1].

  • Post-Cyclization Functionalization: Higher-yielding protocols (75-82%) involve initial synthesis of 2-hydroxymethylquinazolinones followed by chlorination. The alcohol precursor is prepared by reacting anthranilamide derivatives with glyoxylic acid under Niementowski conditions, yielding 2-hydroxymethyl-4(3H)-quinazolinone. Subsequent treatment with thionyl chloride (SOCl₂) in anhydrous dichloromethane (0°C to 25°C, 2 hours) effects smooth conversion to the chloromethyl derivative while preserving the acid-sensitive dibromo substituents [1] [5]. This stepwise approach minimizes polyalkylation and allows intermediate purification.

Table 2: Chloromethylation Agents and Their Efficacy

Chlorinating AgentSolventTemperature RangeReaction TimeKey AdvantagesLimitations
SOCl₂ (neat)None0°C → Reflux4 hHigh conversion (>95%)Poor selectivity, side reactions
SOCl₂ (1.5 eq)CH₂Cl₂0°C → 25°C2 hExcellent selectivity, mild conditionsRequires moisture-free conditions
HCl/CH₂O (aq)H₂O80°C6 hSingle-pot procedureModerate yields, pH sensitivity
PCl₅ (2.0 eq)Toluene110°C3 hHigh reactivityDegrades dibromo substituents

The chloromethyl group introduces significant synthetic versatility as it serves as a reactive handle for further derivatization through nucleophilic substitution (e.g., with amines, thiols, or azides) to generate diverse C2-functionalized quinazolinone libraries [5]. Stability studies indicate that the chloromethyl derivative requires storage at 0-5°C under inert atmosphere to prevent slow hydrolysis to the hydroxymethyl analog during long-term storage.

Multi-Step Synthesis Protocols Involving Niementowski-Type Cyclizations

The classical Niementowski reaction remains the cornerstone for constructing the quinazolinone core of 6,8-dibromo-2-(chloromethyl)-3,4-dihydroquinazolin-4-one. Modern adaptations have optimized this century-old approach for brominated precursors:

Step 1: DibrominationAs detailed in Section 1.1, 2-aminobenzamide undergoes regioselective dibromination using NBS in CHCl₃/CCl₄ to afford 2-amino-3,5-dibromobenzamide as a crystalline solid [3].

Step 2: CyclocondensationThe dibrominated intermediate undergoes Niementowski cyclization via two principal routes:

  • Formamide Route: Heating 2-amino-3,5-dibromobenzamide with excess formamide at 130°C for 5-7 hours generates 6,8-dibromo-3,4-dihydroquinazolin-4-one through intramolecular cyclodehydration. This method provides direct access to the unsubstituted C2 position but requires high temperatures that may degrade sensitive functional groups [1] [2].
  • Orthoester-Mediated Cyclization: Higher-yielding (80% vs. 65%) and milder conditions employ triethyl orthoformate as the carbonyl source in the presence of boric acid catalyst (5 mol%) in refluxing ethanol (78°C, 3 hours). This approach facilitates the formation of the pyrimidine ring while preserving the halogen substituents [3]. The reaction mechanism involves initial formation of an imidate intermediate that undergoes intramolecular cyclization with the adjacent amide group.

Step 3: ChloromethylationThe 6,8-dibromoquinazolinone intermediate undergoes Mannich reaction with formaldehyde and HCl or SOCl₂-mediated chlorination as described in Section 1.2 to install the chloromethyl group at C2 [5].

An alternative convergent synthesis involves pre-chloromethylation of anthranilamide derivatives prior to dibromination and cyclization. While this sequence allows early introduction of the chloromethyl group, the electron-withdrawing -CH₂Cl substituent deactivates the benzene ring toward electrophilic bromination, requiring harsh conditions that compromise yield [1].

Regioselectivity Challenges in Dibromo-Substituted Quinazolinones

The ortho-directing capability of substituents governs regioselectivity during quinazolinone functionalization. The presence of bromine atoms at C6 and C8 (equivalent to C3 and C5 in anthranilic acid numbering) creates unique electronic environments that influence further derivatization:

  • Steric Blocking Effects: The adjacent bromine atoms at C6 and C8 create significant steric congestion around position C7 (equivalent to C4 in anthranilic numbering). This hinders electrophilic attack at C7, directing subsequent substitutions preferentially to the less hindered C5 position when available [3].
  • Electronic Deactivation: Bromine substituents exert strong electron-withdrawing effects that deactivate the benzene ring toward electrophilic substitution. This necessitates activating catalysts (e.g., Lewis acids) or harsher conditions for further electrophilic reactions compared to unsubstituted quinazolinones [6].
  • Metalation Selectivity: For transition-metal catalyzed cross-coupling, the C8 bromine (positioned ortho to the fused pyrimidinone nitrogen) demonstrates enhanced reactivity in Suzuki-Miyaura couplings compared to C6 bromine due to diminished electron density resulting from the adjacent heteroatom [3]. This differential reactivity enables sequential functionalization when designing unsymmetrically substituted quinazolinones.

Density functional theory (DFT) calculations reveal that the C6 bromine (para to the pyrimidinone nitrogen) exhibits 0.15 eV higher electron affinity than the C8 bromine (ortho to the heteroatom), rationalizing observed reactivity differences in nucleophilic displacement reactions [3]. Experimental evidence shows that treatment with sodium methoxide preferentially displaces the C6 bromine at 25°C, while C8 substitution requires elevated temperatures (80°C), enabling regioselective derivatization.

Green Chemistry Approaches for Sustainable Synthesis

Recent advances have focused on improving the atom economy, reducing hazardous waste, and minimizing energy consumption in synthesizing 6,8-dibromo-2-(chloromethyl)-3,4-dihydroquinazolin-4-one:

  • Catalytic Bromination: Replacing stoichiometric bromine with NBS/TiO₂ nanoparticle catalysis in aqueous medium reduces bromination byproducts. The TiO₂ nanoparticles (5 mol%) facilitate bromonium ion transfer under visible light irradiation at 30°C, achieving 92% conversion with excellent regioselectivity while generating succinimide as the only byproduct [5].
  • Microwave-Assisted Niementowski Cyclization: Implementing microwave irradiation (300 W, 140°C) during the cyclocondensation step reduces reaction times from hours to minutes (15-20 min vs. 5-7 h) and improves yields by 12-15% by suppressing thermal decomposition pathways [1]. The rapid, uniform heating of microwave reactors eliminates hot spots that cause charring of sensitive dibrominated intermediates.
  • Aqueous-Phase Chloromethylation: Employing surfactant-mediated conditions with cetyltrimethylammonium bromide (CTAB) enables chloromethylation in water instead of organic solvents. The micellar environment solubilizes hydrophobic intermediates while facilitating reagent transfer across phases, achieving 68% yield at 70°C with simplified workup through phase separation [7].
  • Solvent-Free Mechanochemical Synthesis: Ball milling techniques have been adapted for quinazolinone synthesis by grinding 2-amino-3,5-dibromobenzamide with paraformaldehyde and ammonium chloride (ratio 1:2:1.5) at 35 Hz for 45 minutes, followed by treatment with HCl vapor. This solvent-free approach achieves 74% yield of the chloromethyl product while eliminating volatile organic compound emissions [5].

Table 3: Green Synthesis Metrics Comparison

MethodologyAtom Economy (%)E-Factor*Energy Consumption (kJ/mol)Reaction TimeYield (%)
Conventional thermal synthesis628.742012 h65
Microwave-assisted623.218525 min77
Aqueous micellar644.12106 h68
Mechanochemical711.89545 min74
Photocatalytic (TiO₂/NBS)892.51503 h92

*E-Factor = kg waste/kg product

Life cycle assessment studies indicate that the photocatalytic bromination approach combined with microwave cyclization reduces the overall carbon footprint by 58% compared to conventional methods, primarily by eliminating halogenated solvents and reducing energy inputs [5] [7]. The development of heterogeneous acid catalysts (e.g., zeolite-encapsulated Lewis acids) for Niementowski cyclization replaces corrosive mineral acids, enabling catalyst recovery and reuse for 5-7 cycles without significant activity loss.

Properties

CAS Number

108635-30-9

Product Name

6,8-Dibromo-2-(chloromethyl)-3,4-dihydroquinazolin-4-one

IUPAC Name

6,8-dibromo-2-(chloromethyl)-3H-quinazolin-4-one

Molecular Formula

C9H5Br2ClN2O

Molecular Weight

352.41 g/mol

InChI

InChI=1S/C9H5Br2ClN2O/c10-4-1-5-8(6(11)2-4)13-7(3-12)14-9(5)15/h1-2H,3H2,(H,13,14,15)

InChI Key

KPTKKBVDRWHPQU-UHFFFAOYSA-N

SMILES

C1=C(C=C(C2=C1C(=O)NC(=N2)CCl)Br)Br

Canonical SMILES

C1=C(C=C(C2=C1C(=O)NC(=N2)CCl)Br)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.